

# In Vitro Kinase Assay for CC-930 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-930, also known as Tanzisertib, is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with activity against all JNK isoforms (JNK1, JNK2, and JNK3). [1][2][3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including fibrotic conditions and inflammatory disorders.[5][6] Consequently, the development of specific JNK inhibitors like CC-930 is of significant therapeutic interest.

This document provides detailed application notes and protocols for performing an in vitro kinase assay to determine the inhibitory activity of **CC-930** on JNK isoforms. The described methods are essential for researchers and drug development professionals seeking to characterize the biochemical potency and selectivity of **CC-930** and similar compounds.

# **Principle of the Assay**

The in vitro kinase assay for **CC-930** activity is based on the measurement of JNK-mediated phosphorylation of a specific substrate, such as the transcription factor c-Jun.[1][2] In this assay, a recombinant active JNK enzyme is incubated with its substrate (e.g., a c-Jun fusion protein) and adenosine triphosphate (ATP) in a specialized kinase buffer. In the presence of an



active kinase, the substrate becomes phosphorylated. The inhibitory effect of **CC-930** is quantified by its ability to reduce the level of substrate phosphorylation in a dose-dependent manner. The detection of phosphorylation can be achieved through various methods, including non-radioactive techniques such as Western blotting with a phospho-specific antibody or fluorescence-based assays.

### **Data Presentation**

The inhibitory activity of **CC-930** against the different JNK isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor binding constant (Ki), providing a quantitative measure of the compound's potency.

| Kinase Isoform                                   | IC50 (nM) | Ki (nM)   |
|--------------------------------------------------|-----------|-----------|
| JNK1                                             | 61        | 44 ± 3    |
| JNK2                                             | 5         | 6.2 ± 0.6 |
| JNK3                                             | 5         | -         |
| Data compiled from multiple sources.[1][2][3][4] |           |           |

# **Signaling Pathway and Experimental Workflow**

To visually represent the biological context and the experimental procedure, the following diagrams have been generated.





Click to download full resolution via product page

Caption: JNK Signaling Pathway and the inhibitory action of CC-930.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro JNK kinase assay.



## **Experimental Protocols**

This section provides a detailed methodology for a non-radioactive in vitro kinase assay to determine the IC50 of **CC-930** for a specific JNK isoform. This protocol is adapted from established methods and can be modified for different detection systems.[1][7]

## **Materials and Reagents**

- Recombinant Active JNK Enzyme: JNK1, JNK2, or JNK3 (commercially available).
- JNK Substrate: GST-c-Jun (1-89) fusion protein (commercially available).
- CC-930 (Tanzisertib): Prepare a stock solution in DMSO.
- Adenosine 5'-triphosphate (ATP): 10 mM stock solution.
- 10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2.[8]
- 1X Kinase Assay Buffer: Dilute 10X Kinase Buffer to 1X with sterile distilled water.
- 5X SDS-PAGE Loading Buffer: Standard formulation.
- Tris-Buffered Saline with Tween-20 (TBST): Standard formulation for Western blotting.
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
- Primary Antibody: Rabbit anti-phospho-c-Jun (Ser63) antibody.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent Substrate: For HRP detection.
- · Sterile distilled water.
- · Microcentrifuge tubes.
- SDS-PAGE gels and electrophoresis apparatus.



- Western blotting apparatus and membranes (PVDF or nitrocellulose).
- Imaging system for chemiluminescence detection.

#### **Protocol**

- Preparation of Reagents:
  - Thaw all enzymes and substrates on ice.
  - Prepare serial dilutions of CC-930 in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).</li>
  - Prepare a working solution of ATP in 1X Kinase Assay Buffer. The final concentration in the assay is typically around the Km value for ATP (e.g., 100 μM).[2]
- Kinase Reaction Setup (for a single 25 μL reaction):
  - In a microcentrifuge tube, combine the following on ice:
    - Recombinant active JNK enzyme (e.g., 10-50 ng).[9]
    - GST-c-Jun substrate (e.g., 1-5 μg).[1]
    - CC-930 dilution or vehicle (DMSO) control.
    - 1X Kinase Assay Buffer to a volume of 20 μL.
  - Include appropriate controls: "no enzyme" and "no substrate" to check for background signal.
- Initiation of Kinase Reaction:
  - $\circ$  Initiate the reaction by adding 5  $\mu$ L of the ATP working solution to each tube. The final reaction volume will be 25  $\mu$ L.
- Incubation:
  - Mix gently and incubate the reaction mixture at 30°C for 30 minutes.[1][7]



- Termination of Reaction:
  - Stop the reaction by adding 6.25 μL of 5X SDS-PAGE Loading Buffer.
  - Boil the samples at 95-100°C for 5 minutes.[1]
- SDS-PAGE and Western Blotting:
  - Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection:
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C,
    following the manufacturer's recommended dilution.[1]
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
  - Wash the membrane again three times with TBST.
- Signal Detection and Data Analysis:
  - Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
  - Capture the chemiluminescent signal using an appropriate imaging system.
  - Quantify the band intensities corresponding to phosphorylated c-Jun.
  - Plot the percentage of inhibition against the logarithm of the CC-930 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of **CC-930**'s inhibitory activity against JNK kinases. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, which is crucial for the evaluation of JNK inhibitors in drug discovery and development programs. The flexibility of the assay allows for adaptation to various detection platforms, including fluorescence-based methods for higher throughput screening.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tanzisertib (CC-930) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications | Buy Tanzisertib (CC-930) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In Vitro Kinase Assay for CC-930 Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#in-vitro-kinase-assay-for-cc-930-activity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com